(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone
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Overview
Description
(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone is a chemical compound characterized by the presence of both a dichlorophenyl and a furan moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique combination of the dichlorophenyl and furan groups imparts distinct chemical properties to the molecule, making it a subject of scientific research.
Preparation Methods
The synthesis of (2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorophenol and furan-2-carbaldehyde.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like zinc chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds also contain heterocyclic moieties and exhibit a wide range of biological activities.
Imidazole Derivatives: Similar to benzimidazoles, imidazole-containing compounds have diverse chemical and biological properties.
Indole Derivatives: Indole-based compounds are known for their antiviral and anticancer activities.
Properties
CAS No. |
63264-16-4 |
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Molecular Formula |
C11H6Cl2O3 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
(2,3-dichloro-4-hydroxyphenyl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H6Cl2O3/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-5,14H |
InChI Key |
QQJRMVXTJSDKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
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